(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula lists the number and type of atoms in the compound, while the structural formula shows the arrangement of those atoms.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product. The mechanism of the reaction may also be studied.Molecular Structure Analysis
This involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and density. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other substances.Safety And Hazards
This involves understanding the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling and storing it.
Future Directions
This involves identifying areas where further research is needed. It could include developing new synthetic routes, finding new applications for the compound, or studying its properties in more detail.
properties
IUPAC Name |
methyl 2-(3-chloro-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHNTLDUAYAKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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